Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)
Overview
Description
1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol is a triacylglycerol compound that contains palmitic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position . It is found in various natural sources such as ostrich and emu oils, as well as bovine milk fat . This compound is also known by other names such as 1,2-Palmitin-3-Linolein and TG (16:0/16:0/18:2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of 1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol may involve the use of enzymatic methods, where lipases are used to catalyze the esterification of glycerol with palmitic and linoleic acids . This method offers higher specificity and yields compared to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound can be hydrolyzed by lipases to release free fatty acids, which are then utilized in various metabolic processes . The linoleic acid moiety, in particular, plays a role in modulating inflammatory responses and maintaining cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol: Contains oleic acid instead of linoleic acid at the sn-3 position.
1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol: Contains stearic acid at the sn-3 position.
1,3-Dipalmitoyl-2-Linoleoyl Glycerol: Contains linoleic acid at the sn-2 position instead of the sn-3 position.
Uniqueness
1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol is unique due to the presence of linoleic acid at the sn-3 position, which imparts distinct biochemical properties and potential health benefits . The combination of palmitic and linoleic acids in this specific configuration influences its behavior in biological systems and its applications in various fields .
Properties
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWYSKGJIDFSRC-DHSNEXAOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313271 | |
Record name | 1,2-Dipalmito-3-linolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2535-35-5 | |
Record name | 1,2-Dipalmito-3-linolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2535-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dipalmito-3-linolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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